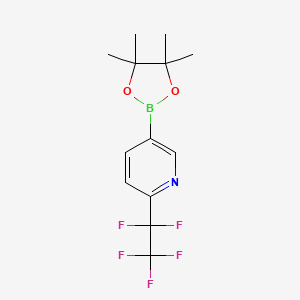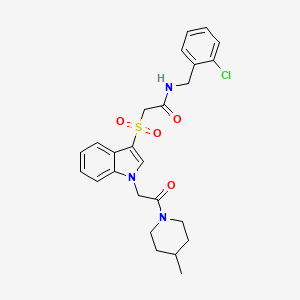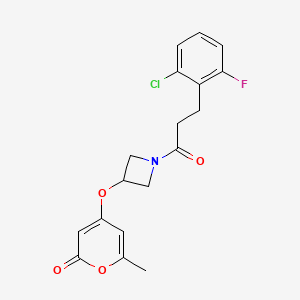
Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate, also known as MTFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MTFP belongs to the class of piperidine derivatives and is known for its unique chemical structure that makes it an attractive target for synthesis and research.
Mécanisme D'action
The mechanism of action of Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer. Additionally, Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been shown to inhibit the formation of amyloid-beta plaques by binding to the amyloid-beta protein and preventing its aggregation.
Biochemical and Physiological Effects:
Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate inhibits the growth and proliferation of cancer cells by inducing apoptosis. Additionally, Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. In vivo studies have also shown that Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has antitumor activity and can inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is its high purity and stability, which makes it an ideal candidate for lab experiments. Additionally, Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been extensively studied, and its mechanism of action is well understood, which makes it an attractive target for further research. However, one of the limitations of Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is its relatively high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate. One area of research is the development of Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate and its potential applications in the treatment of various diseases. Finally, more research is needed to evaluate the safety and efficacy of Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate in clinical trials.
Méthodes De Synthèse
The synthesis of Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate involves the reaction of piperidine with trifluoroacetic anhydride and methanol in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted into Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate. The overall process is relatively straightforward and yields a high purity product that can be used for further research.
Applications De Recherche Scientifique
Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been extensively studied for its potential applications in the field of medicine. One of the primary research areas is its use as a potential drug candidate for the treatment of various diseases. Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been shown to have potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, Methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
methyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQFXQBGSMIIPC-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN[C@@H]1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2533961.png)


![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2533966.png)
![Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol](/img/structure/B2533967.png)
![2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2533969.png)

![2-(methylsulfanyl)-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2533972.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2533974.png)

![(3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2533976.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2533978.png)
![6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2533979.png)
